molecular formula C12H17BrN2O2S B1399258 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine CAS No. 1316221-45-0

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Cat. No. B1399258
M. Wt: 333.25 g/mol
InChI Key: IRSKMCURNATGRH-UHFFFAOYSA-N
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Description

The compound “2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a methylsulfonyl group. Pyridine and piperidine rings are common structures in many pharmaceuticals and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Characterization and Analysis

The chemical compound 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine has been used in various studies, mainly focusing on the characterization and analysis of related substances. For instance, Jayachandra et al. (2018) detected several related substances at trace levels in a drug substance using a high-performance liquid chromatography method. These substances, including intermediates, were characterized using NMR, FT-IR, and HRMS techniques, providing detailed insight into their structures and possible formation mechanisms Jayachandra et al., 2018.

Crystallography and Molecular Conformation

Molecular conformation and crystallography are other areas where this compound finds application. Kumar et al. (2012) explored the molecular conformation of a similar compound, detailing how molecular structures are stabilized by weak intramolecular interactions Kumar et al., 2012.

Synthesis of Novel Derivatives

The compound serves as a substrate or intermediate in the synthesis of novel chemical derivatives. Chaudhary et al. (2012) synthesized a novel series of derivatives using microwave-assisted synthesis, highlighting the rapid reaction rates and cleaner conditions compared to conventional methods Chaudhary et al., 2012.

Exploration of Chemical Properties and Reactions

The chemical is also pivotal in exploring various chemical properties and reactions. Wojciechowska-Nowak et al. (2011) reported the synthesis, spectral characteristics, and structures of related thioanalogue compounds, providing insights into their behavior in solution and solid states Wojciechowska-Nowak et al., 2011.

properties

IUPAC Name

2-bromo-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKMCURNATGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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